4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thieno[3,2-b]pyrrole family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate under mild conditions to form the thieno[3,2-b]pyrrole core . This intermediate can then be further functionalized to introduce the isobutyl group and carboxylic acid functionality. The reaction conditions often involve the use of organic solvents such as dichloromethane and methanol, and the reactions are typically carried out at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted thieno[3,2-b]pyrrole derivatives .
Scientific Research Applications
4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an LSD1 inhibitor, it binds to the active site of the enzyme, preventing the demethylation of histone proteins. This inhibition leads to changes in gene expression, which can result in the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Uniqueness
4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its isobutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C11H13NO2S |
---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
4-(2-methylpropyl)thieno[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C11H13NO2S/c1-7(2)6-12-8-3-4-15-10(8)5-9(12)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) |
InChI Key |
MNFNGDMHESOIGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C=C1C(=O)O)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.